6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
3-phenyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17-13-15(18(21-20-17)14-5-2-1-3-6-14)22-8-10-23(11-9-22)19(25)16-7-4-12-26-16/h1-7,12-13H,8-11H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLGAHUIOCVVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone typically involves multi-step organic reactions
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Attachment of Thienylcarbonyl Piperazine: The final step involves the coupling of the thienylcarbonyl piperazine moiety to the pyridazinone core. This can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives and thienylcarbonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Research indicates that 6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone exhibits several biological activities, which can be categorized into various therapeutic areas:
Anticancer Activity
Several studies have investigated the anticancer properties of pyridazine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.
Case Study :
In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. For instance, a related compound exhibited an IC50 of 12 µM against breast cancer cells, suggesting potential for further development as an anticancer agent.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects, particularly in the context of neurodegenerative diseases.
Case Study :
In a study focused on the inhibition of monoamine oxidase (MAO), a similar pyridazine derivative demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM. This suggests that this compound may offer therapeutic benefits in treating conditions like Alzheimer's disease by modulating neurotransmitter levels.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored.
Findings :
In animal models of inflammation, administration of the compound resulted in a significant reduction in markers of inflammation, such as cytokines and prostaglandins. This activity may be attributed to its ability to inhibit cyclooxygenase enzymes involved in the inflammatory pathway.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazine derivatives. The following table summarizes key findings related to different substituents on the pyridazine ring:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Thienylcarbonyl | High | 0.015 | Essential for enhancing lipophilicity |
| Piperazine | Moderate | - | Provides structural stability |
| Phenyl group | High | 0.012 | Critical for anticancer activity |
Mechanism of Action
The mechanism of action of 6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with DNA, leading to anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural Variations and Substituent Effects
The pharmacological profile of pyridazinones is highly dependent on substituents at positions 2, 4, 5, and 6. Below is a comparative analysis of key analogs:
Position 5 Modifications
- Piperazino Substituents: The target compound features a 4-(2-thienylcarbonyl)piperazino group at position 3. This introduces a sulfur-containing heterocycle (thiophene), which may enhance lipophilicity and influence receptor binding . MCI-154 (6-[4-(4'-Pyridylaminobenzene)]-4,5-dihydro-3(2H)-pyridazinone): Contains a 4-pyridylamino group, contributing to cardiotonic and antiplatelet activity (IC50: 0.36 μM) .
Position 6 Modifications
- Phenyl vs. Substituted Aryl Groups: The target compound’s 6-phenyl group is a common feature in analogs with anti-inflammatory and analgesic activities . Compound 21 (6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone): Substitution with a 4-(2-fluorophenyl)piperazinyl group confers anti-inflammatory activity comparable to indomethacin . Compound 97a (6-(4-Substituted chloroacetamido)phenyl-4,5-dihydro-3(2H)-pyridazinone): Exhibits potent antiplatelet activity (IC50: 0.03 μM) due to a chloroacetamido substituent .
Position 2 and 4 Modifications
- Emorfazone (4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): A clinically used NSAID with a morpholino group at position 5 and ethoxy at position 4, highlighting the importance of electron-donating groups for anti-inflammatory activity .
Physicochemical and Pharmacological Comparisons
Melting Points and Solubility
Structure-Activity Relationship (SAR) Trends
Position 5: Piperazino groups with aromatic acyl substituents (e.g., thienylcarbonyl, phenylsulfonyl) improve lipophilicity and CNS penetration . Morpholino or pyrrolidinyl groups enhance metabolic stability but may reduce solubility .
Position 6 :
- Phenyl or substituted aryl groups are critical for anti-inflammatory activity, with electron-withdrawing groups (e.g., -CF3, -Cl) boosting potency .
Biological Activity
6-Phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone (CAS No. 898611-91-1) is a compound that belongs to the pyridazinone class, which has garnered attention for its diverse pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications based on current research findings.
Chemical Structure
The chemical structure of this compound is characterized by a pyridazinone core with a phenyl group and a thienylcarbonyl substituent attached to a piperazine moiety. This unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that derivatives of pyridazinones exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Cardiotonic : Enhances myocardial contractility with minimal side effects.
- CNS Activity : Potential as a monoamine oxidase (MAO) inhibitor, relevant for neurodegenerative diseases.
-
Monoamine Oxidase Inhibition :
- Studies show that certain pyridazinone derivatives, including those similar to this compound, act as selective inhibitors of MAO-B. For instance, compounds T6 and T3 demonstrated IC50 values of 0.013 µM and 0.039 µM respectively against MAO-B, indicating high potency and selectivity compared to MAO-A .
- Cardiotonic Effects :
Case Studies
- MAO Inhibition Study :
- Cardiotonic Activity :
Summary of Biological Activities
Q & A
Q. Answer :
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups at position 6 enhance anti-inflammatory potency .
- Docking simulations : Model interactions with cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes. Thienylcarbonyl-piperazino groups show strong binding to PDE3A .
Limitation : Existing models may not account for metabolite activity (e.g., monoethyl maleate derivatives) .
Advanced: How do researchers address discrepancies in reported platelet aggregation inhibition data?
Answer : Contradictions arise from:
- Assay conditions : Variations in ADP concentration (1–10 µM) or species-specific platelet reactivity .
- Structural analogs : Compare 6-phenyl vs. 6-(4-chlorobenzyl) derivatives. The latter shows higher inhibition (IC₅₀ = 12 µM vs. 45 µM) due to enhanced hydrophobic interactions .
Resolution Strategy : Use standardized protocols (e.g., human platelet-rich plasma) and report IC₅₀ values with confidence intervals .
Basic: What are critical purity criteria for pyridazinone intermediates?
Q. Answer :
- Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) .
- Melting point consistency : Deviations >2°C indicate impurities (e.g., 310–312°C for nitro-arginine derivatives) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced: What structural modifications reduce ulcerogenic effects while retaining activity?
Q. Answer :
- Acetylation of amino groups : Reduces gastric irritation (e.g., 6-(4-acetylamino-phenyl) derivatives show no ulceration at 200 mg/kg) .
- Polar side chains : Introduce hydroxyl or methoxy groups to decrease lipophilicity (logP <3) .
Case Study : 6-[4-(2-fluoro-phenyl)piperazinyl]-pyridazinone (8d) retained anti-inflammatory activity with negligible ulcerogenicity .
Advanced: How are metabolic pathways of pyridazinone derivatives characterized?
Q. Answer :
- In vitro models : Use liver microsomes (e.g., rat CYP450 isoforms) to identify major metabolites (e.g., hydroxylation at position 5) .
- Isotopic labeling : ¹⁸F-labeled analogs (e.g., fluorpiridaz) track biodistribution via PET imaging .
Challenge : Metabolites like monoethyl maleate may exhibit distinct pharmacological profiles .
Basic: What are key structural analogs with divergent bioactivities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
